4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene

CAS No.: 1343731-27-0

Cat. No.: VC2700107

Molecular Formula: C8H6BrClF2O

Molecular Weight: 271.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1343731-27-0 |

|---|---|

| Molecular Formula | C8H6BrClF2O |

| Molecular Weight | 271.48 g/mol |

| IUPAC Name | 4-bromo-1-chloro-2-(2,2-difluoroethoxy)benzene |

| Standard InChI | InChI=1S/C8H6BrClF2O/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3,8H,4H2 |

| Standard InChI Key | LVJCNBDCTSOZGC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)OCC(F)F)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Br)OCC(F)F)Cl |

Introduction

Chemical Identity and Structure

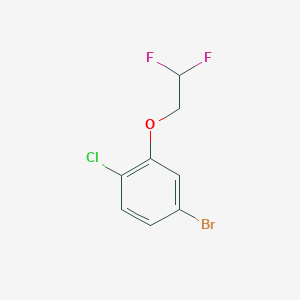

4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene is a substituted benzene derivative characterized by a specific arrangement of functional groups around a benzene ring. The compound contains four key structural elements: a bromine atom at position 4, a chlorine atom at position 1, and a 2,2-difluoroethoxy group attached at position 2 of the benzene ring.

Basic Identifiers and Structural Information

The compound is primarily identified through several standardized chemical notations and identifiers as presented in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1343731-27-0 |

| Molecular Formula | C₈H₆BrClF₂O |

| Molecular Weight | 271.48 g/mol |

| IUPAC Name | 4-bromo-1-chloro-2-(2,2-difluoroethoxy)benzene |

| InChI | InChI=1S/C8H6BrClF2O/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3,8H,4H2 |

| InChIKey | LVJCNBDCTSOZGC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)OCC(F)F)Cl |

| European Community (EC) Number | 871-901-1 |

The compound's structure features a benzene ring with halogen substituents (bromine and chlorine) providing sites for potential chemical modifications. The 2,2-difluoroethoxy group contributes unique electronic properties to the molecule, affecting its reactivity and potential applications in chemical synthesis .

Physical and Chemical Properties

The physical and chemical properties of 4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene are crucial for understanding its behavior in various chemical environments and its potential applications.

Physical Properties

While specific experimental data for this exact compound is limited, its physical properties can be estimated based on its molecular structure and comparison with similar compounds:

| Property | Value | Notes |

|---|---|---|

| Physical State (20°C) | Liquid/Solid | Expected to be a crystalline solid at room temperature |

| Boiling Point | ~270-280°C | Estimated based on similar halogenated aromatic ethers |

| Density | ~1.6-1.7 g/cm³ | Comparable to similar halogenated benzene derivatives |

| Solubility | Low solubility in water; Soluble in organic solvents | Characteristic of halogenated aromatics |

| LogP | ~3-4 | Indicates moderate lipophilicity |

The compound's halogen substituents (bromine and chlorine) contribute to its relatively high molecular weight and expected low water solubility. The presence of the difluoroethoxy group likely influences its polarity and solubility characteristics .

Chemical Reactivity

The chemical behavior of 4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene is primarily influenced by its aromatic structure and halogen substituents:

-

The bromine at position 4 serves as a potential site for metal-catalyzed coupling reactions

-

The chlorine substituent can participate in nucleophilic aromatic substitution reactions

-

The difluoroethoxy group introduces unique electronic effects that influence the reactivity of the aromatic ring

-

The compound can potentially serve as an electrophile in various organic transformations

This combination of functional groups makes the compound valuable in organic synthesis as a versatile building block .

Synthesis and Preparation Methods

The synthesis of 4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene typically involves several reaction steps starting from simpler precursors. While specific synthetic routes may vary, general approaches include:

Etherification Pathway

One potential synthetic route involves the etherification of a halogenated phenol precursor:

-

Starting with 4-bromo-2-chlorophenol

-

Treatment with a suitable difluoroethylating agent (such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl trifluoromethanesulfonate)

-

Base-mediated etherification (typically using K₂CO₃ or Cs₂CO₃)

-

Purification through recrystallization or chromatography

This approach preserves the halogen substituents while introducing the difluoroethoxy group at the desired position .

Alternative Synthesis Routes

Several alternative synthetic strategies might be employed:

-

Halogenation approach: Starting with 2-(2,2-difluoroethoxy)benzene and performing selective halogenation

-

Cross-coupling method: Utilizing palladium or copper-catalyzed coupling reactions to introduce the difluoroethoxy group

-

Functional group interconversion: Converting existing functional groups on a suitable precursor molecule

The choice of synthetic route depends on reagent availability, scale requirements, and the desired purity of the final product .

Applications in Research and Industry

4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene has several important applications across different fields:

Pharmaceutical Applications

The compound serves as a valuable intermediate in pharmaceutical synthesis:

-

Building block for active pharmaceutical ingredients (APIs)

-

Precursor in the synthesis of various drug candidates

-

Structural motif in molecules targeting specific biological pathways

-

Component in fluorine-containing drug development

The presence of the difluoroethoxy group is particularly significant in medicinal chemistry, as fluorinated compounds often demonstrate improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Chemical Research

In chemical research, the compound functions as:

-

Model substrate for studying selective functionalization of polyhalogenated aromatics

-

Intermediate for preparing more complex molecules with specific electronic properties

-

Platform for investigating regioselective transformation methodologies

-

Component in the development of new synthetic methodologies

The unique substitution pattern makes this compound valuable for studying various reaction types and developing synthetic strategies.

Materials Science Applications

Potential applications in materials science include:

-

Precursor for specialty polymers with unique properties

-

Component in developing fluorinated materials with specific characteristics

-

Building block for liquid crystal technology

-

Intermediate in the synthesis of advanced electronic materials

The halogen substituents and fluorinated group contribute to properties that may be valuable in developing materials with specific thermal, electrical, or optical characteristics.

| Hazard Type | Description |

|---|---|

| Acute Toxicity | Potentially harmful if swallowed (H302) |

| Skin Irritation | May cause skin irritation (H315) |

| Eye Irritation | May cause serious eye irritation (H319) |

| Respiratory Effects | May cause respiratory irritation (H335) |

These hazards necessitate appropriate precautionary measures when handling the compound .

Comparison with Related Compounds

4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene belongs to a family of halogenated aromatic ethers. Comparing its properties with structurally similar compounds provides insights into the effects of different substitution patterns.

Structural Analogs

The following table presents a comparison with several related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene | 1343731-27-0 | C₈H₆BrClF₂O | 271.48 g/mol | Reference compound |

| 4-Bromo-1-chloro-2-(difluoromethoxy)benzene | 1000575-20-1 | C₇H₄BrClF₂O | 257.46 g/mol | Contains difluoromethoxy instead of difluoroethoxy |

| 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | 1214348-81-8 | C₇H₄BrClF₂O | 257.46 g/mol | Different positioning of substituents |

| 4-Bromo-2-chloro-1-(difluoromethoxy)benzene | 1062614-42-9 | C₇H₄BrClF₂O | 257.46 g/mol | Different positioning of substituents |

| 5-Bromo-1-(2,2-difluoro-ethoxy)-2,3-difluoro-benzene | 947534-37-4 | C₈H₅BrF₄O | 273.02 g/mol | Contains additional fluorine atoms instead of chlorine |

These structural variations result in different chemical and physical properties, affecting their reactivity and potential applications .

Structure-Property Relationships

The position and nature of substituents significantly influence the properties of these compounds:

-

The position of halogens affects the electronic distribution in the aromatic ring

-

Difluoromethoxy vs. difluoroethoxy groups provide different steric and electronic effects

-

Additional fluorine substitution generally increases lipophilicity and metabolic stability

-

The substitution pattern influences reactivity toward various reagents and catalysts

Understanding these structure-property relationships is essential for selecting the appropriate compound for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume